Regioisomeric Fluorine Substitution Drives >2 Log Unit Shift in Lipophilicity
The 3,4-difluoro substitution pattern of the target compound confers a computed LogP of 1.65, whereas the 2,4-difluoro regioisomer (CAS 1218641-29-2) exhibits an XLogP3 of -0.5, representing a calculated difference of 2.15 log units in lipophilicity [1]. This difference is attributable to the altered electronic distribution and intramolecular hydrogen-bonding capacity of the fluorine atoms relative to the dimethylamino group. No direct head-to-head experimental comparison is available; this represents a cross-study comparable metric based on computed physicochemical parameters from authoritative databases [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 (computed, ChemScene) |
| Comparator Or Baseline | 2,4-difluoro regioisomer; XLogP3 = -0.5 (PubChem) |
| Quantified Difference | Δ LogP ≈ 2.15 |
| Conditions | Computational prediction; no experimental LogP data available for either compound |
Why This Matters
A >2 log unit difference in lipophilicity predicts substantially different membrane permeability, solubility, and pharmacokinetic behavior, making the 3,4-isomer the preferred choice when higher LogP is desired.
- [1] PubChem. 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid. CID 43803188. XLogP3-AA: -0.5. View Source
